![molecular formula C17H13ClN4O B2593305 2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097864-72-5](/img/structure/B2593305.png)
2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra .
Cytotoxicity Studies
The cytotoxicity of these compounds has been evaluated on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells .
Drug Design and Synthesis
The compound has been used in the design and synthesis of novel derivatives for potential use as drugs . These derivatives have been evaluated for their efficacy and toxicity .
Kinase Inhibitor
The compound has been used in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . Pexidartinib acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .
Crystal Structure Analysis
The crystal structure of a dihydrate of pexidartinib dihydrochloride, a derivative of the compound, has been determined from single crystal data . This information provides valuable insights for further studies, such as the investigation of biological and physicochemical properties .
Catalyst for Oxygen Evolution Reaction (OER)
Complexes based on this compound have been studied for their catalytic properties toward the OER under basic conditions . They were all catalytically active, and one complex showed a higher activity .
properties
IUPAC Name |
2-chloro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-14-6-2-1-5-13(14)17(23)22-11-15-16(21-9-8-20-15)12-4-3-7-19-10-12/h1-10H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONHMZLFENEOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.